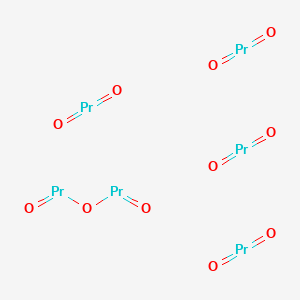
三价四价氧化镨
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III,IV) oxide is an inorganic compound with the formula Pr6O11 . It is insoluble in water and has a cubic fluorite structure . It is the most stable form of praseodymium oxide at ambient temperature and pressure . It is used in pigment in glass, optic, and ceramic industries .
Synthesis Analysis
Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . Typically, praseodymium nitrate Pr(NO3)3·6H2O or praseodymium hydroxide Pr(OH)3 is heated at high temperatures (usually above 500 °C) under air to give praseodymium(III,IV) oxide .Molecular Structure Analysis
Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) .Chemical Reactions Analysis
The multiple oxidation states of Pr(III) and Pr(IV) allow rapid regeneration of the active catalyst species involving a peroxide anion O2−2 . Praseodymium(IV) oxide can be produced by boiling Pr6O11 in water or acetic acid .Physical And Chemical Properties Analysis
Praseodymium(III,IV) oxide has a molar mass of 1021.44 g/mol, appears as a dark brown powder, and has a density of 6.5 g/mL . It has a melting point of 2,183 °C and a boiling point of 3,760 °C .科学研究应用
1. 氟化镨的化学性质和稳定性
氧化镨,特别是其+IV氧化态,是镧系元素化学研究中必不可少的。Vent‐Schmidt 和 Riedel (2015) 进行的研究重点关注氟化镨(如 PrF4)的稳定性,采用理论和实验方法,包括基质隔离技术 (Vent‐Schmidt & Riedel, 2015)。
2. 分子配合物和氧化态
Willauer 等人 (2020) 证明镨可以在分子配合物中达到 +IV 氧化态。他们的研究洞察了镧系元素独特的氧化态,为无机化学领域做出了重大贡献 (Willauer et al., 2020)。
3. 氧化镨在半导体工艺中的应用
Schmeißer (2003) 探讨了使用三氧化二镨 (Pr2O3) 作为低于 0.1μm CMOS 技术的潜在栅极电介质材料,重点关注硅衬底界面处的相互作用机制。这项研究对于在半导体工艺中集成异质氧化物至关重要 (Schmeißer, 2003)。
4. 电子学中的介电性能
Nigro 等人 (2003) 对氧化镨薄膜的介电性能的研究突出了其在电子学中的潜力。该研究报告了高介电常数,使 Pr2O3 成为金属氧化物半导体电容器应用的候选材料 (Nigro et al., 2003)。
5. 光催化应用
Zinatloo-Ajabshir 和 Salavati‐Niasari (2015) 开发了具有良好光催化性能的纳米晶氧化镨,证明了其在紫外光下降解有机污染物的有效性 (Zinatloo-Ajabshir & Salavati‐Niasari, 2015)。
6. 电化学储能
Wang 等人 (2011) 合成了氧化镨/聚吡咯纳米复合材料,突出了其在电化学储能(特别是超级电容器)中的潜力。这项研究证明了氧化镨在开发先进储能材料中的用途 (Wang et al., 2011)。
作用机制
Target of Action
Praseodymium(III,IV) oxide, also known as MFCD00011178, is primarily used in the field of chemical catalysis . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . The compound’s primary targets are therefore the reactants in these catalytic processes.
Mode of Action
Praseodymium(III,IV) oxide has a cubic fluorite structure . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity . The exact mechanism of its interaction with its targets and the resulting changes are yet to be discovered .
Biochemical Pathways
It plays a crucial role in various chemical reactions, particularly in catalysis . The downstream effects of these reactions can vary widely depending on the specific reaction and the reactants involved.
Pharmacokinetics
Praseodymium(III,IV) oxide is an inorganic compound and is insoluble in water It’s worth noting that the compound is a dark brown powder with a density of 65 g/mL .
Result of Action
The primary result of Praseodymium(III,IV) oxide’s action is its ability to catalyze various chemical reactions . The specific molecular and cellular effects of the compound’s action depend on the nature of the reaction being catalyzed.
Action Environment
The action of Praseodymium(III,IV) oxide is influenced by various environmental factors. For instance, the compound’s catalytic performance can be improved by using it in conjunction with a promoter such as sodium or gold . Additionally, the physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
安全和危害
未来方向
Praseodymium(III,IV) oxide has a number of potential applications in chemical catalysis . It is also a promising material for many potential applications in nanodevices and microelectronics . Recent research has explored the synergistic effects of nitrogen-doped carbon and praseodymium oxide in electrochemical water splitting .
属性
IUPAC Name |
dioxopraseodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMLAQRDYRMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III,IV) oxide | |
CAS RN |
12037-29-5 |
Source


|
| Record name | Praseodymium(III,IV) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

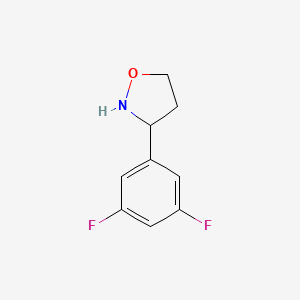
![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B8253357.png)

![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)
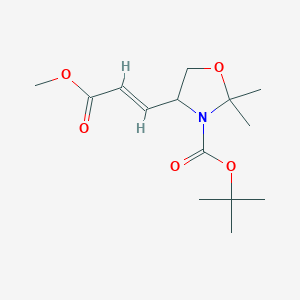
![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)
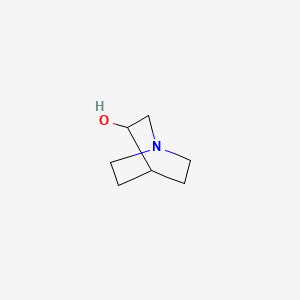

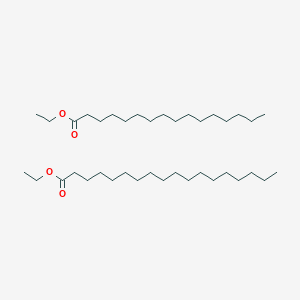
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)